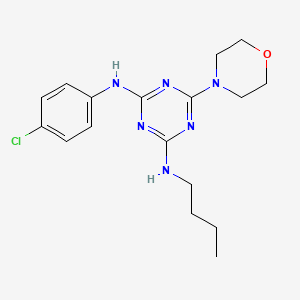
N-butyl-N'-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ブチル-N'-(4-クロロフェニル)-6-(モルホリン-4-イル)-1,3,5-トリアジン-2,4-ジアミンは、トリアジンファミリーに属する合成有機化合物です。トリアジンは、農業、医学、材料科学において多様な用途を持つことで知られています。
準備方法
合成経路と反応条件
N-ブチル-N'-(4-クロロフェニル)-6-(モルホリン-4-イル)-1,3,5-トリアジン-2,4-ジアミンの合成には、一般的に以下の手順が含まれます。
トリアジンコアの形成: トリアジンコアは、シアヌルクロリドと適切なアミンを含む環化反応によって合成することができます。
置換反応:
反応条件: これらの反応は、通常、ジメチルホルムアミド(DMF)またはジメチルスルホキシド(DMSO)などの極性溶媒中で、制御された温度とpH条件下で行われます。
工業的生産方法
この化合物の工業的生産には、収率と純度を最大限に高めるための反応条件を最適化することで、大規模なバッチまたは連続フロープロセスが使用される可能性があります。効率とスケーラビリティを向上させるために、触媒と自動化システムが採用される場合があります。
化学反応の分析
反応の種類
N-ブチル-N'-(4-クロロフェニル)-6-(モルホリン-4-イル)-1,3,5-トリアジン-2,4-ジアミンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、強力な酸化剤を使用して酸化し、対応する酸化物を生成することができます。
還元: 還元反応は、水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用して行うことができます。
置換: この化合物は、求核置換反応に関与することができ、官能基が他の求核剤によって置換されます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム(KMnO4)、過酸化水素(H2O2)
還元剤: 水素化リチウムアルミニウム(LiAlH4)、水素化ホウ素ナトリウム(NaBH4)
溶媒: ジメチルホルムアミド(DMF)、ジメチルスルホキシド(DMSO)
生成される主な生成物
これらの反応によって生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によって対応する酸化物が生成される場合があり、置換反応によって異なる官能基を持つ誘導体が生成される場合があります。
科学研究への応用
化学
化学において、N-ブチル-N'-(4-クロロフェニル)-6-(モルホリン-4-イル)-1,3,5-トリアジン-2,4-ジアミンは、より複雑な分子を合成するためのビルディングブロックとして使用できます。その独特の構造により、新しい化学反応と経路を探求することができます。
生物学
生物学的研究では、この化合物は、生物活性分子としての可能性について調査される可能性があります。生物学的標的との相互作用により、新しい医薬品や農薬の開発につながる可能性があります。
医学
医学では、この化合物は、治療の可能性について研究される可能性があります。特定の分子標的と相互作用する能力は、特に癌治療や抗菌療法などの分野で、薬物開発の候補となる可能性があります。
産業
産業では、N-ブチル-N'-(4-クロロフェニル)-6-(モルホリン-4-イル)-1,3,5-トリアジン-2,4-ジアミンは、化学的安定性と機能的特性から、ポリマーやコーティングなどの高度な材料の生産に使用される可能性があります。
科学的研究の応用
Chemistry
In chemistry, N-butyl-N’-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets could lead to the development of new pharmaceuticals or agrochemicals.
Medicine
In medicine, the compound could be studied for its therapeutic potential. Its ability to interact with specific molecular targets may make it a candidate for drug development, particularly in areas such as cancer treatment or antimicrobial therapy.
Industry
In industry, N-butyl-N’-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine may be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and functional properties.
作用機序
N-ブチル-N'-(4-クロロフェニル)-6-(モルホリン-4-イル)-1,3,5-トリアジン-2,4-ジアミンの作用機序は、特定の分子標的との相互作用に関与しています。これらの標的には、酵素、受容体、または他のタンパク質が含まれており、生物学的経路の調節につながります。正確なメカニズムは、化合物が使用される特定の用途と状況によって異なります。
類似の化合物との比較
類似の化合物
アトラジン: 広く使用されている除草剤で、トリアジンコアを持っています。
シマジン: アトラジンに類似した別の除草剤です。
メラミン: プラスチックや樹脂の製造に使用されるトリアジン誘導体です。
独自性
N-ブチル-N'-(4-クロロフェニル)-6-(モルホリン-4-イル)-1,3,5-トリアジン-2,4-ジアミンは、特定の置換基により、独特の化学的および生物学的特性を付与されるため、独特です。ブチル基、クロロフェニル基、モルホリニル基の組み合わせは、他のトリアジン誘導体とは異なり、独自の用途と効果につながる可能性があります。
類似化合物との比較
Similar Compounds
Atrazine: A widely used herbicide with a triazine core.
Simazine: Another herbicide similar to atrazine.
Melamine: A triazine derivative used in the production of plastics and resins.
Uniqueness
N-butyl-N’-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of butyl, chlorophenyl, and morpholinyl groups sets it apart from other triazine derivatives, potentially leading to unique applications and effects.
特性
分子式 |
C17H23ClN6O |
|---|---|
分子量 |
362.9 g/mol |
IUPAC名 |
4-N-butyl-2-N-(4-chlorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C17H23ClN6O/c1-2-3-8-19-15-21-16(20-14-6-4-13(18)5-7-14)23-17(22-15)24-9-11-25-12-10-24/h4-7H,2-3,8-12H2,1H3,(H2,19,20,21,22,23) |
InChIキー |
IUCYMDMAEMBXMW-UHFFFAOYSA-N |
正規SMILES |
CCCCNC1=NC(=NC(=N1)N2CCOCC2)NC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6Z)-6-{5-bromo-2-[2-(4-bromophenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652005.png)
![N-[(2E,5Z)-5-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11652007.png)
![2-(3,5-Dimethyl-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B11652016.png)

![N-(2,4-difluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11652023.png)

![(6Z)-6-{3-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652038.png)
![7-[(3-chlorophenyl)methoxy]-3-(3,5-dimethylphenoxy)-4H-chromen-4-one](/img/structure/B11652040.png)

![N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B11652049.png)
![2-[N-(4-Chlorophenyl)benzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide](/img/structure/B11652053.png)
![propyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11652060.png)
![Methyl 3-{[2-(2-chlorophenyl)quinazolin-4-yl]amino}benzoate](/img/structure/B11652065.png)
![4-[(2-{(E)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11652067.png)
